3,6-DMAD hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

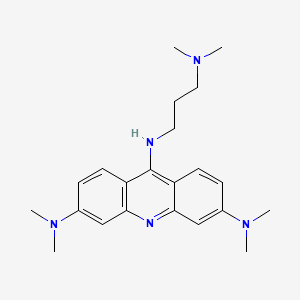

C22H31N5 |

|---|---|

Peso molecular |

365.5 g/mol |

Nombre IUPAC |

9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine |

InChI |

InChI=1S/C22H31N5/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24) |

Clave InChI |

UIWOQSJSDYDIQJ-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCCNC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N(C)C)N(C)C |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of 3,6-DMAD Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,6-DMAD hydrochloride has emerged as a potent and specific inhibitor of the Inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) signaling pathway, a critical arm of the unfolded protein response (UPR). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the signaling cascade it modulates, and its pharmacological effects. This document synthesizes available quantitative data, outlines key experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows to support further research and drug development efforts in oncology and other diseases characterized by endoplasmic reticulum (ER) stress.

Introduction: The Unfolded Protein Response and the IRE1α-XBP1s Pathway

The endoplasmic reticulum (ER) is a crucial organelle responsible for protein folding and modification. A variety of physiological and pathological conditions can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the unfolded protein response (UPR). The UPR aims to restore ER function by upregulating chaperone expression, enhancing protein degradation, and transiently attenuating protein synthesis. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.

The UPR is mediated by three main ER transmembrane sensors: PERK, ATF6, and IRE1α. The IRE1α pathway is the most evolutionarily conserved branch of the UPR. Upon ER stress, IRE1α undergoes dimerization and autophosphorylation, which activates its endoribonuclease (RNase) domain. This activated RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, removing a 26-nucleotide intron. This splicing event results in a frameshift, leading to the translation of the active transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD). In certain pathological contexts, such as multiple myeloma, the IRE1α-XBP1s pathway is constitutively active and plays a critical role in tumor cell survival and proliferation.

Core Mechanism of Action of this compound

This compound, an acridine derivative, exerts its pharmacological effects by directly targeting and inhibiting the IRE1α-XBP1s pathway.[1] Its mechanism of action is multifaceted, involving the inhibition of two key activation steps of IRE1α:

-

Inhibition of IRE1α Oligomerization: The initial step in IRE1α activation is its dimerization and subsequent oligomerization. This compound has been shown to disrupt this process, preventing the formation of higher-order IRE1α clusters that are necessary for its full enzymatic activity.[1]

-

Inhibition of IRE1α Endoribonuclease (RNase) Activity: By interfering with oligomerization, this compound allosterically inhibits the RNase activity of IRE1α.[1] This directly prevents the splicing of XBP1 mRNA, thereby blocking the production of the active XBP1s transcription factor.

The net effect of this compound is the suppression of the IRE1α-XBP1s signaling cascade, leading to a reduction in the expression of XBP1s target genes. In cancer cells that are dependent on this pathway for survival, such as multiple myeloma cells, this inhibition leads to cytotoxicity and suppression of tumor growth.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Assay System | Value | Reference |

| IC50 (IRE1α RNase Activity) | Recombinant human IRE1α | 2.53 µM | [2] |

| Effective Concentration (XBP1s Inhibition) | HT1080 cells (Thapsigargin-induced) | 0.5 - 30 µM | [1] |

| Cytotoxicity (IC50) | RPMI 8226 & MM1.R human MM cells (24h) | 0 - 6 µM (range of cytotoxic effect) | [1] |

Table 2: In Vivo Activity of this compound

| Parameter | Animal Model | Dosing Regimen | Outcome | Reference |

| XBP1 Splicing Inhibition | NOD Scid mice with RPMI 8226 xenograft | 10 mg/kg, i.p., three times every 12h for 84h | Inhibition of XBP1-luciferase activity | [1] |

| Tumor Growth Suppression | NOD Scid mice with RPMI 8226 xenograft | 10 mg/kg, i.p., every 48h for 12 days | Suppression of multiple myeloma xenograft growth | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the IRE1α-XBP1s signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

Caption: IRE1α-XBP1s signaling pathway and inhibition by this compound.

Caption: Experimental workflow for the evaluation of this compound.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for the key experiments cited in the evaluation of this compound. These are representative methodologies and may require optimization for specific experimental conditions.

In Vitro IRE1α RNase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the endoribonuclease activity of IRE1α.

Principle: This assay typically utilizes a fluorogenic RNA substrate that contains the XBP1 mRNA splice sites. Cleavage of the substrate by recombinant IRE1α separates a fluorophore from a quencher, resulting in an increase in fluorescence that can be measured over time.

Protocol:

-

Reagents and Materials:

-

Recombinant human IRE1α cytoplasmic domain.

-

Fluorogenic RNA substrate (e.g., a short RNA oligonucleotide with a 5'-fluorophore and a 3'-quencher).

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

-

This compound stock solution (in DMSO).

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In a 96-well plate, add the recombinant IRE1α protein to each well. c. Add the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for 15-30 minutes at room temperature. d. Initiate the reaction by adding the fluorogenic RNA substrate to all wells. e. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., every minute for 30-60 minutes). f. Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve). g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular XBP1 Splicing Assay

Objective: To assess the ability of this compound to inhibit IRE1α-mediated XBP1 mRNA splicing in a cellular context.

Principle: This assay involves inducing ER stress in cultured cells to activate the IRE1α pathway and then measuring the ratio of spliced to unspliced XBP1 mRNA using reverse transcription PCR (RT-PCR).

Protocol:

-

Reagents and Materials:

-

Human cell line (e.g., HT1080 or a multiple myeloma cell line).

-

Cell culture medium and supplements.

-

ER stress inducer (e.g., thapsigargin or tunicamycin).

-

This compound.

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

PCR primers specific for human XBP1 that flank the 26-nucleotide intron.

-

Taq polymerase and PCR reagents.

-

Agarose gel electrophoresis system.

-

-

Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). c. Induce ER stress by adding thapsigargin or tunicamycin and incubate for an appropriate time (e.g., 4-6 hours). d. Harvest the cells and extract total RNA. e. Synthesize cDNA from the extracted RNA using reverse transcriptase. f. Perform PCR using the XBP1-specific primers. The unspliced XBP1 mRNA will yield a larger PCR product than the spliced form. g. Separate the PCR products by agarose gel electrophoresis. h. Visualize the bands under UV light and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

In Vivo Multiple Myeloma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model of multiple myeloma.

Principle: Human multiple myeloma cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with this compound, and the effect on tumor growth and survival is monitored.

Protocol:

-

Materials:

-

Immunodeficient mice (e.g., NOD/SCID).

-

Human multiple myeloma cell line (e.g., RPMI 8226).

-

Matrigel (optional, for subcutaneous injection).

-

This compound formulation for in vivo administration.

-

Calipers for tumor measurement.

-

-

Procedure: a. Culture the multiple myeloma cells to the desired number. b. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel. c. Subcutaneously or intravenously inject the cell suspension into the flank or tail vein of the immunodeficient mice. d. Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³). e. Randomize the mice into treatment and control groups. f. Administer this compound (e.g., via intraperitoneal injection) according to the specified dosing schedule. The control group receives the vehicle. g. Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume. h. Monitor the body weight and overall health of the mice throughout the study. i. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of the IRE1α-XBP1s pathway in various diseases. Its well-defined mechanism of action, involving the dual inhibition of IRE1α oligomerization and RNase activity, makes it a specific and potent inhibitor. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting this critical UPR pathway.

Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound. Investigating its efficacy in a broader range of preclinical cancer models, as well as in models of other diseases associated with ER stress, such as neurodegenerative and metabolic disorders, will be crucial in defining its clinical utility. Furthermore, structure-activity relationship studies based on the acridine scaffold of this compound could lead to the development of next-generation IRE1α inhibitors with improved potency, selectivity, and drug-like properties.

References

3,6-DMAD Hydrochloride: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-DMAD hydrochloride, a notable acridine derivative, has emerged as a potent and selective inhibitor of the IRE1α-XBP1s signaling pathway, a critical component of the unfolded protein response (UPR). This pathway is increasingly recognized for its role in the survival and proliferation of cancer cells, particularly in hematological malignancies such as multiple myeloma. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their scientific investigations.

Introduction to Acridine Derivatives and this compound

Acridine derivatives are a class of heterocyclic compounds characterized by a core triple-ring structure. They have a long history in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents.[1][2] Their planar structure allows them to intercalate with DNA, a mechanism that contributes to their biological activity.[3]

This compound, with the chemical name N9-(3-(dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine hydrochloride, is a synthetically derived acridine derivative that has garnered significant interest for its specific inhibitory action on the IRE1α-XBP1s pathway.[1] This specificity presents a promising therapeutic window for targeting cancers that are highly dependent on this UPR branch for survival.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and preparation for in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | N9-(3-(dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine hydrochloride | [1] |

| Molecular Formula | C₂₂H₃₁N₅ · xHCl | [5] |

| Molecular Weight | 365.52 g/mol (free base) | [5] |

| Appearance | Yellow to brown solid powder | [1] |

| Solubility | DMSO: ≥25 mg/mLWater: 2 mg/mL (clear), 15 mg/mL (clear) | [6][7] |

| Storage | Store at 4°C, sealed and protected from moisture. For long-term storage of solutions in solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month). | [1] |

| Purity | ≥98% (HPLC) | [1] |

Mechanism of Action: Inhibition of the IRE1α-XBP1s Pathway

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various cellular stresses can lead to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. To cope with this, cells activate the unfolded protein response (UPR), a complex signaling network. One of the key branches of the UPR is mediated by the ER-resident transmembrane protein, inositol-requiring enzyme 1α (IRE1α).

Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This activated RNase domain unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This splicing event results in a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to resolve ER stress and promote cell survival.[8][9]

This compound exerts its biological effects by directly targeting and inhibiting the IRE1α-XBP1s pathway.[4] Specifically, it has been shown to:

-

Inhibit IRE1α Oligomerization: By preventing the dimerization and clustering of IRE1α, this compound blocks the initial activation step of this signaling cascade.[3][10]

-

Inhibit IRE1α Endoribonuclease (RNase) Activity: The compound directly interferes with the RNase function of activated IRE1α, thereby preventing the splicing of XBP1 mRNA.[3][10]

This dual mechanism of action leads to a potent and selective inhibition of the production of XBP1s, ultimately disrupting the adaptive UPR and leading to apoptosis in cancer cells that are highly reliant on this pathway for their survival, such as multiple myeloma cells.[4]

Below is a diagram illustrating the IRE1α-XBP1s signaling pathway and the point of inhibition by this compound.

Caption: The IRE1α-XBP1s signaling pathway and inhibition by this compound.

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Conditions | Result | Reference(s) |

| XBP1 Splicing Inhibition | HT1080 | Treated with 0.3 µM Thapsigargin (Tg) for 14 h | Dose-dependent inhibition of XBP1s (effective from 0.5 µM) | [10] |

| IRE1α Endonuclease Activity | HT1080 | Treated with 0.3 µM Tg for 14 h | Inhibition observed in the range of 0.1-500 µM | [10] |

| IRE1α Oligomerization | HEK293 | 2 h treatment | Inhibition of IRE1α oligomerization and IRE1α-GFP foci formation (1-60 µM) | [10] |

| Cytotoxicity | RPMI 8226 (Multiple Myeloma) | 24 h treatment | Dose-dependent inhibition of cell survival (0-6 µM) | [10] |

| Cytotoxicity | MM1.R (Multiple Myeloma) | 24 h treatment | Dose-dependent inhibition of cell survival (0-6 µM) | [10] |

Table 3: In Vivo Activity of this compound in a Multiple Myeloma Xenograft Model

| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference(s) |

| NOD Scid Mice | RPMI 8226 | 10 mg/kg, intraperitoneal (i.p.) injection, three times every 12 hours for 84 hours | Inhibition of XBP1 splicing in vivo | [10] |

| NOD Scid Mice | RPMI 8226 | 10 mg/kg, i.p. injection, every 48 hours for 12 days | Suppression of multiple myeloma xenograft growth | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.

Synthesis of this compound

In Vitro IRE1α Oligomerization Assay

This assay assesses the ability of this compound to inhibit the dimerization and clustering of the IRE1α protein.

-

Reagents and Materials:

-

Recombinant human IRE1α (hIRE1α)

-

Nuclease reaction buffer

-

Adenosine diphosphate (ADP)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the nuclease reaction buffer, 2 µM recombinant hIRE1α, and 2 mM ADP.

-

Add this compound to the desired final concentration (e.g., 60 µM). For the vehicle control, add an equivalent volume of DMSO. The final DMSO concentration should be kept constant across all samples (e.g., 10%).

-

The total reaction volume is typically 20 µL.

-

Incubate the reaction mixture for 15 minutes at 30°C to allow for IRE1α oligomerization.

-

Measure the optical density of the sample at 500 nm. An increase in optical density indicates protein oligomerization, which is expected to be reduced in the presence of this compound.[11]

-

Cell Viability (XTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

RPMI 8226 and MM1.R human multiple myeloma cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution

-

XTT reagent

-

Microplate reader

-

-

Procedure:

-

Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere or stabilize for 0-12 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0-6 µM). Include a vehicle control (DMSO).

-

Incubate the plates for 24 hours at 37°C in a humidified CO₂ incubator.

-

Add XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for an additional 2 hours.

-

Measure the absorbance at 475 nm and a reference wavelength of 660 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

-

In Vivo Multiple Myeloma Xenograft Model

This protocol describes the establishment of a human multiple myeloma xenograft in immunodeficient mice to evaluate the in vivo efficacy of this compound.

-

Materials and Animals:

-

NOD Scid mice (4-6 weeks old)

-

RPMI 8226 human multiple myeloma cells

-

Sterile PBS or saline

-

This compound

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject RPMI 8226 cells into the flank of NOD Scid mice.

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (length x width²) / 2.

-

When the tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection every 48 hours for the duration of the study (e.g., 12 days).

-

Administer the vehicle control to the control group following the same schedule.

-

Measure tumor volume and body weight regularly (e.g., every 2 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for XBP1s).[11]

-

XBP1 Splicing Assay (RT-PCR)

This assay detects the splicing of XBP1 mRNA as a direct readout of IRE1α activity.

-

Reagents and Materials:

-

Cells of interest (e.g., HT1080)

-

ER stress inducer (e.g., Thapsigargin or Tunicamycin)

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers specific for human XBP1 that flank the 26-nucleotide intron

-

Taq polymerase and PCR reagents

-

Agarose gel and electrophoresis equipment

-

PstI restriction enzyme (optional)

-

-

Procedure:

-

Treat cells with the ER stress inducer and/or this compound for the desired time.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform PCR using primers that amplify the region of XBP1 mRNA containing the splice site.

-

The PCR products will correspond to the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.

-

Separate the PCR products by agarose gel electrophoresis. The XBP1s product will be 26 base pairs smaller than the XBP1u product.

-

(Optional) To better resolve the two bands, the PCR product can be digested with the PstI restriction enzyme, which has a recognition site within the 26-nucleotide intron of XBP1u. Therefore, only the unspliced product will be cleaved.[10]

-

Below is a diagram illustrating the experimental workflow for evaluating this compound.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the IRE1α-XBP1s pathway in various pathological conditions, particularly cancer. Its well-defined mechanism of action as a dual inhibitor of IRE1α oligomerization and RNase activity, coupled with its demonstrated in vitro and in vivo efficacy, makes it a potent modulator of the unfolded protein response. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting this critical cellular stress response pathway. While a detailed synthesis protocol and comprehensive spectroscopic data are not yet widely available, the information provided herein should enable the effective utilization of commercially available this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Establishment of xenotransplated mouse model using primary multiple myeloma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of a new model of human multiple myeloma using NOD/SCID/gammac(null) (NOG) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]

- 5. This compound - tcsc0039381 - Taiclone [taiclone.com]

- 6. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medchemexpress LLC HY-U00460 5mg Medchemexpress, this compound | Fisher Scientific [fishersci.com]

- 9. hmdb.ca [hmdb.ca]

- 10. XBP1 Splicing Assay [bio-protocol.org]

- 11. glpbio.com [glpbio.com]

In Vitro Efficacy of 3,6-DMAD on Multiple Myeloma Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of 3,6-DMAD (3,6-Di(acridin-9-yl)-9-methyl-9H-acridin-3-amine dihydrochloride), a potent inhibitor of the Inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) signaling pathway, on multiple myeloma (MM) cells. The data presented herein is collated from available scientific literature, offering a comprehensive resource for researchers in oncology and drug development.

Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. These cells are professional secretors of immunoglobulins, leading to high levels of protein synthesis and consequent endoplasmic reticulum (ER) stress. To survive this chronic stress, MM cells heavily rely on the Unfolded Protein Response (UPR), a cellular signaling network. A key arm of the UPR is mediated by the ER-resident transmembrane protein IRE1α. Upon activation, IRE1α's endoribonuclease (RNase) domain catalyzes the splicing of XBP1 mRNA, producing a potent transcription factor, XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.

The dependency of MM cells on the IRE1α-XBP1 pathway makes it a compelling therapeutic target.[1][2] Inhibition of this pathway can disrupt the adaptive UPR, leading to an accumulation of unresolved ER stress and subsequent cancer cell death. 3,6-DMAD has been identified as an acridine derivative that uniquely inhibits both the oligomerization and RNase activity of IRE1α, effectively blocking XBP1 splicing and demonstrating cytotoxic effects against multiple myeloma cell lines.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro cytotoxic effects of 3,6-DMAD on human multiple myeloma cell lines.

Table 1: In Vitro Cytotoxicity of 3,6-DMAD in Multiple Myeloma Cell Lines

| Cell Line | Compound | Incubation Time (hours) | Concentration Range (µM) | Effect |

| RPMI 8226 | 3,6-DMAD hydrochloride | 24 | 0 - 6 | Dose-dependent inhibition of cell survival[4] |

| MM1.R | This compound | 24 | 0 - 6 | Dose-dependent inhibition of cell survival[4] |

Table 2: Mechanistic Activity of 3,6-DMAD

| Assay | Cell Line | Compound | Incubation Time (hours) | Concentration Range (µM) | Effect |

| XBP1 Splicing Inhibition | HT1080 (Thapsigargin-treated) | This compound | 14 | 0 - 30 | Dose-dependent inhibition of XBP1 splicing (XBP1s)[4] |

| IRE1α Endonuclease Activity | HT1080 (Thapsigargin-treated) | This compound | 14 | 0.1 - 500 | Inhibition of IRE1α endonuclease activity[4] |

| IRE1α Oligomerization | HEK293 | This compound | 2 | 1 - 60 | Inhibition of IRE1α oligomerization and foci formation[4] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard laboratory techniques referenced in the source materials.

Cell Viability Assay

-

Cell Culture: Human multiple myeloma cell lines (RPMI 8226, MM1.R) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well).

-

Treatment: After allowing the cells to adhere overnight (for adherent lines) or stabilize, they are treated with this compound at various concentrations (e.g., a serial dilution from 0 to 6 µM). A vehicle control (e.g., DMSO or PBS) is included.

-

Incubation: The plates are incubated for a specified period, such as 24 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The results are expressed as a percentage of cell viability relative to the vehicle-treated control. Dose-response curves are generated to determine metrics like the IC50 value.

XBP1 mRNA Splicing Assay (RT-PCR)

-

Cell Treatment: Cells (e.g., HT1080 or MM cell lines) are treated with an ER stress inducer like thapsigargin or tunicamycin in the presence or absence of varying concentrations of 3,6-DMAD for a specified time (e.g., 14 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and appropriate primers.

-

Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR with primers flanking the intron in the XBP1 mRNA that is excised by IRE1α.

-

Gel Electrophoresis: The PCR products are resolved on an agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes. The inhibition of splicing by 3,6-DMAD is observed by the reduction or absence of the XBP1s band compared to the control.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Mechanism of 3,6-DMAD action on the IRE1α-XBP1 pathway.

References

3,6-DMAD hydrochloride target validation studies

An In-depth Technical Guide to the Target Validation of 3,6-DMAD Hydrochloride

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the target validation studies for this compound, a potent inhibitor of the IRE1α-XBP1s pathway.

Introduction: this compound

This compound is an acridine derivative identified as a potent inhibitor of the Inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) signaling pathway, a critical component of the Unfolded Protein Response (UPR).[1][2][3] The UPR is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In various cancers, including multiple myeloma, the UPR is often hijacked to promote cell survival, making its components attractive therapeutic targets. This compound exerts its effects by directly targeting IRE1α, inhibiting both its oligomerization and endoribonuclease (RNase) activity.[1]

Molecular Target: IRE1α

The primary molecular target of this compound is IRE1α, a transmembrane protein in the ER that functions as a sensor for ER stress. Upon activation, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This RNase activity is responsible for the unconventional splicing of XBP1 mRNA, which produces a potent transcription factor, XBP1s. XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, secretion, and ER-associated degradation, thereby helping to resolve ER stress. By inhibiting IRE1α, this compound effectively blocks this pro-survival signaling cascade.

Quantitative Data on Target Engagement and Cellular Effects

The following table summarizes the key quantitative findings from in vitro and in vivo studies that validate the targeting of the IRE1α pathway by this compound.

| Assay Type | Cell Line/Model | Concentration/Dose | Incubation Time | Observed Effect | Reference |

| Cytotoxicity Assay | RPMI 8226 & MM1.R (Multiple Myeloma) | 0-6 μM | 24 hours | Cytotoxic against multiple myeloma cell lines. | [1] |

| XBP1 Splicing Inhibition | HT1080 | 0-30 μM | 14 hours | Dose-dependent inhibition of XBP1 splicing. | [1] |

| IRE1α Endonuclease Activity | HT1080 | 0.1-500 μM | 14 hours | Inhibition of IRE1α endonuclease activity. | [1] |

| IRE1α Oligomerization Inhibition | HEK293 | 1-60 μM | 2 hours | Inhibition of IRE1α oligomerization and IRE1α-GFP foci formation. | [1] |

| In vivo XBP1 Splicing Inhibition | NOD Scid mice with RPMI 8226 xenograft | 10 mg/kg (i.p.) | 84 hours (3 doses every 12h) | Inhibition of XBP1-luciferase activity. | [1] |

| In vivo Tumor Growth Suppression | NOD Scid mice with RPMI 8226 xenograft | 10 mg/kg (i.p.) | 12 days (every 48h) | Suppression of multiple myeloma xenograft growth. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the target validation of this compound.

Cell Viability/Cytotoxicity Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Cells: RPMI 8226 and MM1.R human multiple myeloma cells.

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density.

-

Treat the cells with increasing concentrations of this compound (e.g., 0-6 μM) for 24 hours.

-

Add a viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measure luminescence using a plate reader to quantify ATP levels, which correlate with the number of viable cells.

-

Normalize the results to vehicle-treated control cells to determine the percentage of viability.

-

XBP1 Splicing Assay

-

Objective: To measure the inhibition of IRE1α-mediated XBP1 mRNA splicing.

-

Cells: HT1080 fibrosarcoma cells.

-

Procedure:

-

Plate HT1080 cells and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound (e.g., 0-30 μM) for a specified duration.

-

Induce ER stress using an agent like thapsigargin (Tg) or tunicamycin to activate IRE1α.

-

After the treatment period (e.g., 14 hours), harvest the cells and extract total RNA.

-

Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the XBP1 splice site.

-

Analyze the PCR products on an agarose gel. The unspliced (XBP1u) and spliced (XBP1s) forms will appear as different-sized bands, allowing for quantification of the splicing inhibition.

-

IRE1α Oligomerization Assay

-

Objective: To visualize and quantify the inhibition of IRE1α clustering (oligomerization) upon ER stress.

-

Cells: HEK293 cells transiently transfected with an IRE1α-GFP fusion protein.

-

Procedure:

-

Seed transfected HEK293 cells on glass-bottom dishes.

-

Treat the cells with this compound (e.g., 1-60 μM) for 2 hours.

-

Induce ER stress to promote IRE1α-GFP oligomerization, which appears as fluorescent foci.

-

Capture images using fluorescence microscopy.

-

Quantify the number and intensity of GFP foci per cell to determine the extent of oligomerization inhibition.

-

Visualizations: Pathways and Workflows

Signaling Pathway of IRE1α Inhibition

The following diagram illustrates the mechanism by which this compound inhibits the IRE1α-XBP1s signaling pathway.

Caption: Mechanism of IRE1α pathway inhibition by this compound.

Target Validation Workflow

This diagram outlines the logical workflow for the target validation of this compound, from initial hypothesis to in vivo efficacy.

Caption: Logical workflow for the target validation of this compound.

References

A Technical Guide to the Pharmacokinetic Profiling of Novel Dopamine Analogs: A Methodological Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, specific pharmacokinetic data for a compound identified as "3,6-DMAD hydrochloride" or "3,6-dimalonyl-N-acetyldopamine hydrochloride" is not publicly available. The compound name "this compound" is associated in the literature with an acridine derivative and potent IRE1α-XBP1s pathway inhibitor, for which pharmacokinetic parameters have not been detailed[1][2][3]. This guide, therefore, provides a comprehensive methodological framework for characterizing the pharmacokinetics of a novel investigational compound, using N-acetyldopamine derivatives as a relevant case study.

Introduction

The preclinical assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to drug development. This profile, collectively known as pharmacokinetics (PK), governs the concentration and duration of a drug's exposure at its site of action, thereby influencing its efficacy and toxicity. This technical guide outlines the core experimental protocols and data analysis frameworks required to establish a comprehensive PK profile for a novel dopamine analog, hereafter referred to as "Investigational Compound."

Dopamine itself has limited therapeutic utility when administered systemically due to its inability to cross the blood-brain barrier and its rapid metabolism[4][5]. Consequently, derivatives and prodrugs, such as N-acetyldopamine and other N-acylated dopamine compounds, are developed to improve bioavailability and modulate its pharmacological effects[6][7][8]. Understanding the PK of such novel analogs is a critical step in their development pipeline.

Core Pharmacokinetic Parameters: A Quantitative Summary

A primary objective of PK studies is to quantify key parameters that describe the compound's journey through the body. While specific data for the target compound is unavailable, the following table illustrates how such data would be presented for an investigational dopamine analog following intravenous (IV) and oral (PO) administration in a preclinical species (e.g., Wistar rat).

Table 1: Hypothetical Pharmacokinetic Parameters of an Investigational Dopamine Analog

| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) | Description |

| Cmax (ng/mL) | 1250 | 450 | Maximum observed plasma concentration. |

| Tmax (h) | 0.08 (5 min) | 0.5 | Time to reach maximum plasma concentration. |

| AUC(0-t) (ng·h/mL) | 1875 | 2150 | Area under the plasma concentration-time curve from time 0 to the last measurable point. |

| AUC(0-inf) (ng·h/mL) | 1910 | 2200 | Area under the plasma concentration-time curve from time 0 to infinity. |

| t½ (h) | 2.5 | 2.8 | Elimination half-life. |

| CL (L/h/kg) | 0.52 | - | Clearance: the volume of plasma cleared of the drug per unit time. |

| Vd (L/kg) | 1.8 | - | Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F (%) | - | 23 | Oral Bioavailability: the fraction of the administered oral dose that reaches systemic circulation. |

Experimental Protocols

Detailed and robust experimental design is crucial for generating high-quality PK data. Below are standard protocols for in vivo and in vitro assessments.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical study to determine the PK profile following IV and PO administration.

-

Test System: Male Wistar rats (n=3-5 per group), typically 200-250g.

-

Compound Formulation:

-

IV Formulation: Compound dissolved in a vehicle such as 20% Solutol HS 15 in saline.

-

PO Formulation: Compound suspended in a vehicle such as 0.5% methylcellulose in water.

-

-

Administration:

-

IV: Single bolus injection into the tail vein at a dose of 1 mg/kg.

-

PO: Single dose administered via oral gavage at 10 mg/kg.

-

-

Sample Collection:

-

Serial blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at specified time points.

-

IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

-

-

Sample Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the investigational compound and potential metabolites are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: PK parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

In Vitro Metabolic Stability Assessment

This assay predicts the metabolic clearance of a compound.

-

Test System: Liver microsomes or S9 fraction from relevant species (e.g., rat, human).

-

Reaction Mixture:

-

Investigational compound (typically 1 µM final concentration).

-

Liver microsomes (e.g., 0.5 mg/mL protein).

-

NADPH regenerating system (cofactor for metabolic enzymes).

-

Phosphate buffer (pH 7.4).

-

-

Procedure:

-

Pre-incubate the compound with microsomes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound.

-

-

Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolism of Dopamine Analogs

N-acylated dopamine derivatives are expected to follow metabolic pathways similar to endogenous dopamine. The primary enzymes involved are Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO), followed by Aldehyde Dehydrogenase (ALDH)[4][8]. Protective groups on the catechol or amine moieties can reduce first-pass metabolism, a strategy often employed in dopamine prodrugs[6][7].

Interrelationship of Pharmacokinetic Parameters

The core PK parameters are mathematically related. Understanding these relationships is key to interpreting the data. For instance, elimination half-life is a dependent variable determined by clearance and the volume of distribution.

Conclusion

While specific pharmacokinetic data on this compound remains elusive, this guide provides the established methodologies and conceptual frameworks necessary for the comprehensive PK characterization of any new chemical entity, particularly novel dopamine analogs. By employing the described in vivo and in vitro protocols, researchers can generate the critical data required to understand a compound's ADME profile, predict its behavior in humans, and make informed decisions in the drug development process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - tcsc0039381 - Taiclone [taiclone.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dopamine - Wikipedia [en.wikipedia.org]

- 5. Dopamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetic analysis of absorption and metabolism of dopamine and a dopamine prodrug in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioavailability and pharmacokinetics of an oral dopamine prodrug in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of N-acylated-dopamine [pubmed.ncbi.nlm.nih.gov]

3,6-DMAD Hydrochloride: A Technical Guide to a Potent IRE1α-XBP1s Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,6-DMAD hydrochloride (CAS Number: 57485-33-5), an acridine derivative identified as a potent inhibitor of the Inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) signaling pathway. This pathway is a critical component of the unfolded protein response (UPR), a cellular stress response implicated in various diseases, including cancer. This document summarizes key research findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Core Concepts and Mechanism of Action

This compound exerts its biological effects by directly targeting IRE1α, a key sensor of endoplasmic reticulum (ER) stress. Under stress conditions, IRE1α oligomerizes and activates its endoribonuclease (RNase) domain, which splices XBP1 mRNA. This splicing event leads to the production of the active transcription factor XBP1s, which upregulates genes involved in restoring ER homeostasis.

This compound has been shown to inhibit both the oligomerization of IRE1α and its RNase activity.[1][2][3] This dual inhibition effectively blocks the splicing of XBP1 mRNA, thereby preventing the activation of the IRE1α-XBP1s pathway.[1] This mechanism makes this compound a valuable tool for studying the UPR and a potential therapeutic agent for diseases driven by ER stress, such as multiple myeloma.[1][3]

Quantitative Biological Data

The following tables summarize the reported in vitro and in vivo activities of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Concentration/Conditions | Result | Reference |

| XBP1s Inhibition | HT1080 cells (treated with 0.3 µM Thapsigargin) | 0.5 µM | Showed XBP1s inhibition | [1] |

| XBP1s Inhibition | HT1080 cells (treated with 0.3 µM Thapsigargin) | 0-30 µM (14 h) | Dose-dependent inhibition of XBP1 splicing | [1] |

| IRE1α Endonuclease Activity Inhibition | HT1080 cells (treated with 0.3 µM Thapsigargin) | 0.1-500 µM (14 h) | Inhibition of IRE1α endonuclease activity | [1] |

| IRE1α Oligomerization Inhibition | HEK293 cells | 1-60 µM (2 h) | Inhibition of IRE1α oligomerization and IRE1α-GFP foci formation | [1] |

| Cytotoxicity | RPMI 8226 and MM1.R human MM cells | 0-6 µM (24 h) | Cytotoxic against multiple myeloma cell lines | [1] |

| Anti-multiple myeloma efficacy | RPMI 8226 | 4 µM (24 h) | 13% survival | |

| Anti-multiple myeloma efficacy | MM1.R | 1 µM (24 h) | 8% survival |

Table 2: In Vivo Activity of this compound

| Animal Model | Dosing Regimen | Outcome | Result | Reference |

| NOD Scid mice with RPMI 8226 xenograft | 10 mg/kg; i.p.; three times every 12 hours, for 84 hours | XBP1 Splicing Inhibition | Inhibition of XBP1-luciferase activity | [1][2] |

| NOD Scid mice with RPMI 8226 xenograft | 10 mg/kg; i.p.; every 48 hours, for 12 days | Tumor Growth Suppression | Inhibited tumor growth | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

IRE1α Oligomerization Assay

This assay measures the ability of a compound to inhibit the oligomerization of IRE1α.

Protocol:

-

Prepare a reaction mixture in a nuclease reaction buffer containing 2 µM recombinant human IRE1α and 2 mM ADP.

-

Add this compound to the desired final concentration (e.g., 60 µM). Ensure the final DMSO concentration is consistent across all samples (e.g., 10%).

-

Incubate the reaction mixture for 15 minutes at 30°C to allow for oligomerization.

-

Measure the optical density of the sample at 500 nm using a spectrophotometer (e.g., NanoDrop 2000).[3][4] An increase in optical density indicates oligomerization.

Cell Viability Assay (XTT)

This assay determines the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Plate cells (e.g., RPMI 8226, MM1.R) in a 96-well plate at a density of 2 x 10^4 cells per well.

-

Allow cells to adhere for 0-12 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0-6 µM) for 24 hours.

-

Add XTT reagent to each well and incubate for 2 hours.

-

Measure the absorbance at 475 nm and 660 nm using a plate reader.[4] The difference in absorbance is proportional to the number of viable cells.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Protocol:

-

Implant 5 x 10^6 RPMI 8226 cells subcutaneously into the flanks of 4-6 week old NOD Scid mice.

-

Monitor tumor growth until the tumors reach a size of approximately 150 mm³.

-

Randomize the mice into treatment and vehicle control groups (n=4 per group).

-

Administer this compound (10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection every 2 days.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound in the IRE1α-XBP1s pathway.

Caption: General experimental workflow for evaluating this compound.

References

Methodological & Application

Application Notes and Protocols for 3,6-DMAD Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-DMAD hydrochloride is a potent and specific small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key component of the unfolded protein response (UPR).[1][2] The UPR is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The IRE1α pathway, specifically the splicing of X-box binding protein 1 (XBP1) mRNA to its active form (XBP1s), plays a critical role in promoting cell survival and adaptation under ER stress. In various cancer types, this pathway is often hijacked to support tumor growth, survival, and resistance to therapy. This compound exerts its anti-cancer effects by inhibiting the endoribonuclease (RNase) activity of IRE1α, thereby preventing XBP1 splicing and the subsequent pro-survival signaling.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture experiments.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the cytotoxic and inhibitory activities of this compound in various human cancer cell lines. This data is essential for selecting appropriate cell models and designing effective experimental concentrations.

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effective Concentration | Treatment Duration |

| RPMI 8226 | Multiple Myeloma | Cytotoxicity | Cell Viability | ~2-4 µM | 24 hours |

| MM1.R | Multiple Myeloma | Cytotoxicity | Cell Viability | ~3-5 µM | 24 hours |

| HT1080 | Fibrosarcoma | XBP1 Splicing Inhibition | XBP1s levels | Inhibition observed from 0.5 µM | 14 hours |

| HEK293 | Embryonic Kidney | IRE1α Oligomerization | IRE1α-GFP foci formation | Inhibition observed from 1 µM | 2 hours |

Note: IC50 values can vary depending on the specific assay conditions, cell density, and passage number. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Signaling Pathway

The IRE1α-XBP1s signaling pathway is a critical branch of the Unfolded Protein Response. Under ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from IRE1α, leading to its dimerization and autophosphorylation. This activates the RNase domain of IRE1α, which then unconventionally splices a 26-nucleotide intron from the XBP1 mRNA. The resulting spliced XBP1 (XBP1s) mRNA is translated into a potent transcription factor that translocates to the nucleus and upregulates genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby promoting cell survival. This compound directly inhibits the RNase activity of IRE1α, preventing the formation of XBP1s and blocking these downstream pro-survival signals.

References

Preparing a 3,6-DMAD Hydrochloride Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and application of a 3,6-Dimethylacridin-9-amine (3,6-DMAD) hydrochloride stock solution in dimethyl sulfoxide (DMSO). 3,6-DMAD hydrochloride is a potent inhibitor of the IRE1α-XBP1 pathway of the unfolded protein response (UPR), a critical signaling cascade implicated in various diseases, including cancer.[1][2][3][4][5] Accurate and consistent preparation of this stock solution is paramount for reproducible experimental outcomes in drug development and cancer research. This protocol outlines the necessary materials, a step-by-step procedure for solubilization, and best practices for storage to ensure the stability and efficacy of the compound.

Introduction to this compound

This compound is an acridine derivative that functions as a specific inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease activity.[1][3] By inhibiting IRE1α, this compound effectively blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the activation of the UPR.[3] This inhibitory action on the IRE1α-XBP1s pathway makes this compound a valuable tool for studying cellular stress responses and a potential therapeutic agent for diseases characterized by UPR activation, such as multiple myeloma.[1]

Quantitative Data Summary

The following tables provide essential information regarding the chemical and physical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₁N₅ · xHCl | [2] |

| Molecular Weight | 365.52 g/mol (free base) | [2] |

| Appearance | Yellow to orange powder | |

| Purity (HPLC) | ≥98% |

Table 2: Solubility and Storage

| Parameter | Specification | Source |

| Solvent | Dimethyl sulfoxide (DMSO) | [2][4] |

| Solubility in DMSO | 25 mg/mL (68.40 mM) | [2][4] |

| Storage of Solid | 2-8°C, desiccated | [6] |

| Storage of Stock Solution | -20°C | [2] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in cell-based assays.

Materials and Equipment

-

This compound powder

-

Anhydrous or newly opened Dimethyl sulfoxide (DMSO), molecular biology grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Step-by-Step Procedure

-

Preparation: Don appropriate PPE. Ensure the work area, particularly the analytical balance, is clean and free of contaminants.

-

Weighing the Compound: Tare a sterile microcentrifuge tube or amber vial on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.66 mg of this compound (based on the free base molecular weight of 365.52 g/mol ).

-

Adding the Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can affect solubility and compound stability.[3]

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Due to the nature of the compound, complete dissolution may require additional steps.

-

Sonication (if necessary): If the solution is not clear after vortexing, place the tube in an ultrasonic water bath for 5-10 minutes.[3][4][6] This will aid in breaking up any remaining solid particles. Visually inspect the solution for complete dissolution.

-

Final Mixing and Visual Inspection: After sonication, vortex the solution again for 30 seconds. A successfully prepared stock solution should be a clear, particle-free solution.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: A flowchart of the stock solution preparation process.

Signaling Pathway Inhibition

This compound targets the IRE1α branch of the Unfolded Protein Response (UPR). The diagram below shows the point of inhibition.

References

Application Notes and Protocols for XBP1 Splicing Assay Using 3,6-DMAD Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key signaling cascade within the UPR is mediated by the ER-resident transmembrane protein, inositol-requiring enzyme 1α (IRE1α). Upon activation, IRE1α functions as an endoribonuclease, catalyzing the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, leading to a frameshift that produces the potent transcription factor, spliced XBP1 (XBP1s).[1][2][3][4] XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis.

Given its central role in the UPR, the IRE1α-XBP1 pathway is a compelling therapeutic target for a range of diseases, including cancer and metabolic disorders.[5] The XBP1 splicing assay serves as a robust method for monitoring IRE1α activity and the overall induction of this branch of the UPR.

This application note provides a detailed protocol for performing an XBP1 splicing assay using 3,6-Dimethylacridin-9-amine dihydrochloride (3,6-DMAD hydrochloride), a potent and specific inhibitor of the IRE1α RNase activity.[6] By inhibiting IRE1α-mediated oligomerization and subsequent endoribonuclease activity, this compound effectively blocks XBP1 splicing.[6] This protocol is designed for researchers investigating the UPR, screening for novel IRE1α inhibitors, or characterizing the mechanism of action of compounds that modulate ER stress.

Signaling Pathway and Experimental Workflow

IRE1α-XBP1 Signaling Pathway

Caption: The IRE1α-XBP1 signaling pathway under ER stress and its inhibition by this compound.

Experimental Workflow for XBP1 Splicing Assay

Caption: A generalized workflow for the XBP1 splicing assay.

Materials and Reagents

| Material/Reagent | Recommended Supplier |

| This compound | MedChemExpress (HY-U00460B) |

| Tunicamycin | Sigma-Aldrich (T7765) |

| Thapsigargin | Sigma-Aldrich (T9033) |

| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco |

| Fetal Bovine Serum (FBS) | Gibco |

| Penicillin-Streptomycin | Gibco |

| TRIzol Reagent | Invitrogen |

| cDNA Synthesis Kit | Bio-Rad, Promega |

| Taq DNA Polymerase or High-Fidelity Polymerase | Thermo Scientific, NEB |

| SYBR Green qPCR Master Mix | Bio-Rad, Applied Biosystems |

| Human XBP1 Primers | Integrated DNA Technologies (IDT) |

| Agarose | Bio-Rad |

| DNA Ladder | NEB |

| Nuclease-free water | Invitrogen |

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Seed a human cell line known to exhibit a robust UPR, such as HeLa, HEK293, or a multiple myeloma cell line like RPMI 8226, in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare stock solutions of an ER stress inducer (e.g., 10 mg/mL Tunicamycin or 1 mM Thapsigargin) in DMSO.

-

-

Treatment Protocol:

-

Pre-treatment (Inhibitor): For inhibitor studies, pre-treat cells with varying concentrations of this compound (e.g., 0.5 µM to 30 µM) for 1-2 hours.[6]

-

ER Stress Induction: Add the ER stress inducer to the media. Recommended concentrations are 1-5 µg/mL for Tunicamycin or 0.1-1 µM for Thapsigargin.[7]

-

Incubation: Incubate the cells for an appropriate duration to induce XBP1 splicing. A time course of 4-16 hours is recommended. A 6-hour incubation is often sufficient to observe significant splicing.[8]

-

Controls: Include the following controls:

-

Vehicle control (DMSO)

-

ER stress inducer alone

-

This compound alone

-

-

RNA Extraction and cDNA Synthesis

-

RNA Isolation: Following treatment, aspirate the media and lyse the cells directly in the wells using TRIzol reagent. Proceed with total RNA extraction according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.

XBP1 Splicing Analysis by RT-PCR and Gel Electrophoresis

This method provides a semi-quantitative measure of XBP1 splicing.

-

PCR Amplification:

-

Prepare a PCR master mix containing cDNA template, forward and reverse primers for human XBP1, dNTPs, PCR buffer, and Taq DNA polymerase.

-

Human XBP1 Primer Set:

-

PCR Cycling Conditions:

-

Initial Denaturation: 94°C for 3-5 min

-

25-30 Cycles:

-

Denaturation: 94°C for 30 sec

-

Annealing: 60°C for 30 sec

-

Extension: 72°C for 30 sec

-

-

Final Extension: 72°C for 5-10 min

-

-

-

Agarose Gel Electrophoresis:

-

Prepare a 2.5-3% agarose gel to effectively separate the spliced and unspliced XBP1 PCR products, which differ by only 26 base pairs.[8][9]

-

Load the PCR products mixed with loading dye into the wells.

-

Run the gel at an appropriate voltage until there is sufficient separation of the DNA ladder bands.

-

Expected Band Sizes:

-

-

Data Analysis (Densitometry):

-

Visualize the gel using a UV transilluminator and capture an image.

-

Quantify the band intensities for XBP1u and XBP1s using software such as ImageJ.[11]

-

Calculate the percent splicing using the following formula: % Splicing = (Intensity of XBP1s band / (Intensity of XBP1s band + Intensity of XBP1u band)) * 100

-

XBP1 Splicing Analysis by Quantitative Real-Time PCR (qPCR)

This method provides a more quantitative assessment of XBP1 splicing.

-

Primer Design: It is crucial to use specific primers for the spliced form of XBP1 (spanning the splice junction) and for total XBP1.

-

Human Spliced XBP1 (XBP1s) Primer:

-

Forward: 5'-CTGAGTCCGAATCAGGAAGC-3'

-

-

Human Total XBP1 Primer:

-

Forward: 5'-TGGCCGGGTCTGCTGAGTCCG-3'

-

-

A common reverse primer can be used for both:

-

Reverse: 5'-GGTCCAACTTGTCCAGAATGC-3'

-

-

-

qPCR Reaction:

-

Set up qPCR reactions in triplicate for each sample and primer set using a SYBR Green-based master mix.

-

Include a no-template control for each primer set.

-

Run the qPCR on a real-time PCR instrument with appropriate cycling conditions (refer to the master mix protocol). Include a melt curve analysis to ensure primer specificity.

-

-

Data Analysis (Relative Quantification):

-

Determine the cycle threshold (Ct) values for each reaction.

-

Normalize the Ct value of XBP1s to the Ct value of total XBP1 for each sample (ΔCt = CtXBP1s - Cttotal XBP1).

-

Calculate the relative expression of spliced XBP1 compared to a control condition (e.g., vehicle-treated) using the ΔΔCt method.

-

Data Presentation

Table 1: Summary of Reagent Concentrations and Incubation Times

| Reagent | Cell Line | Concentration Range | Incubation Time | Purpose |

| This compound | HT1080, HEK293, RPMI 8226 | 0.5 - 60 µM[6] | 2 - 14 hours[6] | Inhibition of IRE1α |

| Tunicamycin | HepG2, Primary Bronchial Epithelial Cells | 2.5 - 10 µg/mL[12] | 4 - 24 hours[12] | ER Stress Induction |

| Thapsigargin | HT1080, HepG2 | 0.1 - 1 µM[7] | 4 - 24 hours | ER Stress Induction |

Table 2: Expected Outcomes of XBP1 Splicing Assay

| Condition | Expected XBP1 Splicing Level | Rationale |

| Vehicle Control | Basal/Low | No induction of ER stress. |

| ER Stress Inducer (Tunicamycin/Thapsigargin) | High | Activation of IRE1α leads to significant XBP1 splicing. |

| This compound alone | Basal/Low | No induction of ER stress. |

| ER Stress Inducer + this compound | Low/Inhibited | This compound blocks IRE1α-mediated XBP1 splicing. |

Troubleshooting

| Issue | Possible Cause | Solution |

| No XBP1 splicing observed with ER stress inducer | - Insufficient concentration or incubation time- Inactive ER stress inducer- Cell line is not responsive | - Perform a dose-response and time-course experiment.- Use a fresh aliquot of the inducer.- Use a different cell line known to have a robust UPR. |

| Poor separation of XBP1u and XBP1s bands on gel | - Incorrect agarose gel concentration | - Use a higher percentage agarose gel (2.5-3%). |

| High background or non-specific bands in PCR | - Non-optimal annealing temperature- Primer dimers | - Optimize the annealing temperature using a gradient PCR.- Use high-quality, purified primers. |

| High variability in qPCR results | - Pipetting errors- Poor RNA quality | - Use calibrated pipettes and be consistent.- Ensure RNA has a 260/280 ratio of ~2.0 and is not degraded. |

Conclusion

The XBP1 splicing assay is a fundamental technique for studying the IRE1α branch of the Unfolded Protein Response. The use of this compound provides a specific tool for inhibiting this pathway, allowing for detailed mechanistic studies and compound screening. By following the detailed protocols outlined in this application note, researchers can reliably and quantitatively assess XBP1 splicing and investigate the role of the IRE1α-XBP1 pathway in their experimental systems.

References

- 1. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]

- 3. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Semi-quantitative RT-PCR for Xbp1 mRNA splicing [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: IRE1α Oligomerization Assay with 3,6-DMAD Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular signaling network activated by endoplasmic reticulum (ER) stress.[1][2][3] Under ER stress, caused by the accumulation of unfolded or misfolded proteins, IRE1α activates its cytosolic kinase and endoribonuclease (RNase) domains.[4][5][6] This activation is initiated by a conformational change, dimerization, and subsequent higher-order oligomerization.[2][5][7][8][9] The activated IRE1α RNase domain executes two key functions: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce a potent transcription factor (XBP1s), and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs and microRNAs.[4][5][7][10]

Given that sustained IRE1α signaling is implicated in various diseases, including cancer and metabolic disorders, its modulation is a promising therapeutic strategy.[2][3] 3,6-Diamino-N,N-dimethylacridine-9-amine dihydrochloride (3,6-DMAD hydrochloride) is an acridine derivative identified as a potent inhibitor of the IRE1α-XBP1s pathway.[11][12][13] Uniquely, this compound has been shown to inhibit both the oligomerization and the RNase activity of IRE1α, making it a valuable tool for studying the dynamics of IRE1α activation.[1][7][11]

These application notes provide detailed protocols for assessing IRE1α oligomerization using this compound as an inhibitory tool in both in vitro and cell-based assays.

IRE1α Signaling Pathway

Under homeostatic conditions, IRE1α is maintained in an inactive, monomeric state, partly through its association with the ER chaperone BiP (Binding immunoglobulin protein).[2][14] Upon accumulation of unfolded proteins, BiP dissociates from IRE1α, leading to its dimerization and oligomerization.[2][5] This clustering facilitates trans-autophosphorylation of the kinase domain, which in turn allosterically activates the RNase domain.[8][9][15] The activated RNase then splices XBP1 mRNA and mediates RIDD to restore ER homeostasis or, under severe stress, trigger apoptosis.[1][5][7] this compound intervenes at a critical early step by preventing the formation of these functional oligomers.[1][11]

Caption: The IRE1α signaling pathway under ER stress and points of inhibition by this compound.

Quantitative Data Summary

This compound has been evaluated in various assays to determine its inhibitory potential on the IRE1α pathway. The following table summarizes key quantitative findings.

| Compound Name | Assay Type | Cell Line / System | Measured Effect | Effective Concentration / IC50 | Reference |

| This compound | IRE1α Oligomerization (Foci Formation) | HEK293 cells | Inhibition of IRE1α-GFP foci | 1-60 µM | [11][13] |

| This compound | XBP1 Splicing Inhibition | HT1080 cells | Dose-dependent inhibition of XBP1s | 0.5-30 µM | [11][13] |

| This compound | IRE1α RNase Activity | Recombinant IRE1α | Inhibition of RNase activity | IC50 = 2.53 µM | [16] |

| This compound | Cell Viability | RPMI 8226 & MM1.R MM cells | Cytotoxicity | 0-6 µM (24h) | [11][13] |

| This compound | In vivo XBP1 Splicing | RPMI 8226 xenograft mice | Inhibition of XBP1-luciferase activity | 10 mg/kg (i.p.) | [11][13] |

Experimental Protocols

Protocol 1: Cell-Based IRE1α Oligomerization Assay (Foci Formation)

This protocol describes a method to visualize and quantify the inhibition of IRE1α oligomerization in cells using fluorescence microscopy. Upon ER stress, IRE1α-GFP fusion proteins cluster into distinct puncta or "foci," which can be inhibited by this compound.[17]

Caption: Workflow for the cell-based IRE1α-GFP foci formation assay.

A. Materials and Reagents

-

Cells: HEK293 cells stably expressing an IRE1α-GFP fusion protein.

-

Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

-

ER Stress Inducer: Thapsigargin (Tg) stock solution (e.g., 1 mM in DMSO).

-

Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).

-

Control: Vehicle (DMSO).

-

Reagents for Imaging: Phosphate-Buffered Saline (PBS), 4% Paraformaldehyde (PFA) in PBS, DAPI stain, Antifade mounting medium.

-

Hardware: Glass-bottom imaging plates or coverslips, fluorescence microscope with appropriate filters for GFP and DAPI.

B. Experimental Procedure

-

Cell Seeding: Seed HEK293-IRE1α-GFP cells onto glass-bottom plates or coverslips at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 60 µM.[11][13] Prepare a working solution of Thapsigargin to a final concentration of 300 nM.[17]

-

Treatment:

-

Carefully remove the old medium from the cells.

-

Add fresh medium containing the desired concentrations of this compound or vehicle (DMSO).

-

Immediately add Thapsigargin (final concentration 300 nM) to all wells except the untreated control.

-

-

Incubation: Incubate the cells for 2 hours at 37°C and 5% CO₂.[17]

-

Cell Fixation and Staining:

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

-

Wash twice with PBS.

-

-

Imaging:

-

Add a drop of antifade mounting medium and mount the coverslip on a slide (if used).

-

Acquire images using a fluorescence microscope. Capture images for both GFP (IRE1α foci) and DAPI (nuclei) channels. Use consistent exposure settings for all samples.

-

C. Data Analysis

-

Using image analysis software (e.g., ImageJ/Fiji), count the number of distinct GFP foci per cell for each condition. The DAPI channel is used to identify and count individual cells.

-

Calculate the average number of foci per cell for each treatment group.

-

Plot the average number of foci per cell against the concentration of this compound to determine the dose-dependent inhibition of IRE1α oligomerization.

Protocol 2: In Vitro IRE1α Oligomerization Assay

This protocol provides a method to assess the direct effect of this compound on the oligomerization of recombinant IRE1α protein in a cell-free system. Oligomerization is induced by ADP and measured as an increase in optical density (turbidity).[17]

Caption: Workflow for the in vitro IRE1α oligomerization assay.

A. Materials and Reagents

-

Protein: Purified, recombinant human IRE1α cytosolic domain (kinase and RNase domains).

-

Inducer: Adenosine 5'-diphosphate (ADP) stock solution (e.g., 20 mM).

-

Inhibitor: this compound stock solution.

-

Reaction Buffer: Buffer appropriate for kinase/RNase activity (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Hardware: 96-well or 384-well clear-bottom plates, plate reader capable of measuring absorbance (optical density).

B. Experimental Procedure

-

Reaction Setup: In a 96-well plate, prepare the reaction mixtures. The final volume for each reaction may be 50-100 µL.

-

Negative Control (No Oligomerization): Recombinant IRE1α + Reaction Buffer.

-

Positive Control (Induced Oligomerization): Recombinant IRE1α + Reaction Buffer + ADP (final concentration ~2 mM).[17]

-

Inhibitor Test: Recombinant IRE1α + Reaction Buffer + ADP + varying concentrations of this compound (e.g., 1-100 µM).

-

Inhibitor Control: Recombinant IRE1α + Reaction Buffer + highest concentration of this compound (without ADP).

-

-